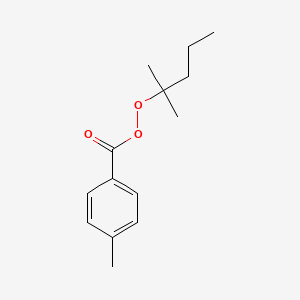![molecular formula C13H10F3N5O B14260659 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine CAS No. 168098-98-4](/img/structure/B14260659.png)
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a purine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine typically involves multiple steps. One common method includes the trifluoromethylation of a phenyl ring, followed by the attachment of the purine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring or the purine moiety.
Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.
Applications De Recherche Scientifique
6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
168098-98-4 |
|---|---|
Formule moléculaire |
C13H10F3N5O |
Poids moléculaire |
309.25 g/mol |
Nom IUPAC |
6-[[2-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H10F3N5O/c14-13(15,16)8-4-2-1-3-7(8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21) |
Clé InChI |
VFLGMZQKMKVTLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


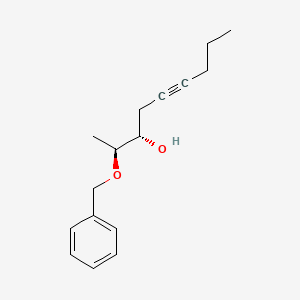


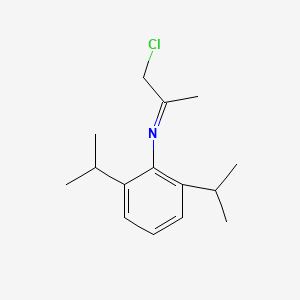

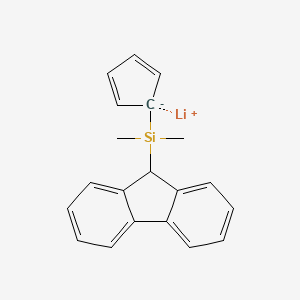
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
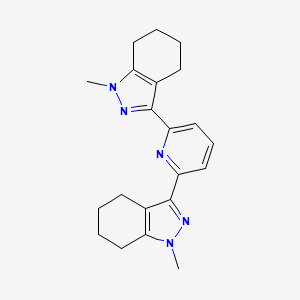
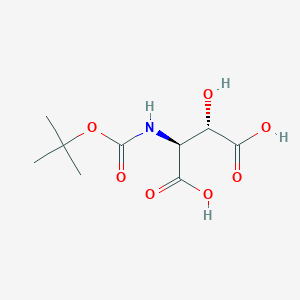
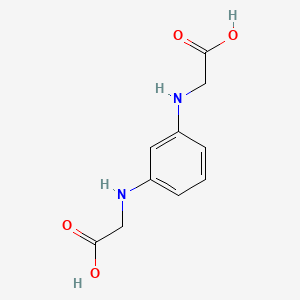
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
